1-(1,3-二甲基哌啶-4-基)吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

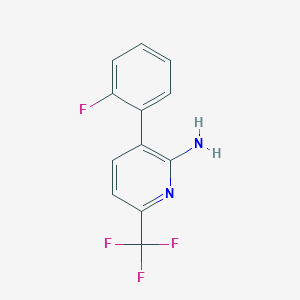

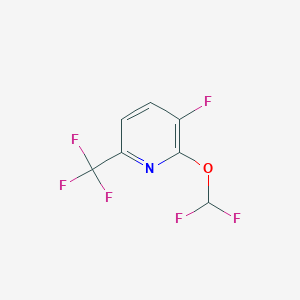

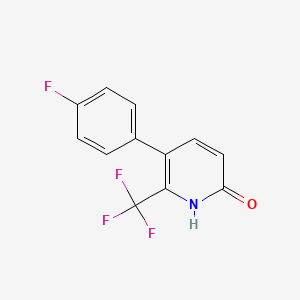

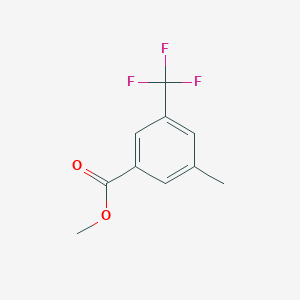

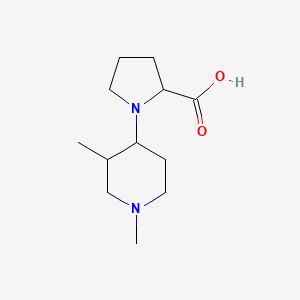

“1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . It is a derivative of L-Proline, which is a nonpolar aliphatic amino acid due to its cyclic pyrrolidine side chain . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, it can participate in asymmetric intramolecular aldol reactions, as catalyzed by the natural amino acid proline .科学研究应用

药物发现与开发

吡咯烷环是该化合物中的核心结构,是药物发现中的通用支架。 它被用于创建新型生物活性化合物,因为它能够有效地探索药效团空间,促进立体化学,并增加三维覆盖范围 。该化合物可能成为开发具有增强选择性和效力的新药物的关键。

疾病的靶向治疗

由于吡咯烷环的立体异构性,该化合物的不同立体异构体可以与对映选择性蛋白结合,从而导致不同的生物学特性 。这种特性使其成为靶向治疗的宝贵工具,在靶向治疗中,药物与蛋白质相互作用的精确性对于治疗特定疾病至关重要。

理化性质的调节

将吡咯烷环整合到药物分子中可以改变其理化参数。 这对于优化 ADME/Tox(吸收、分布、代谢、排泄/毒理学)特性至关重要,这些特性对于药物候选物的成功至关重要 。

药物化学中的结构多样性

吡咯烷环的饱和性质允许药物化学中更大的结构多样性。 这种多样性有利于生成具有独特生物活性的多种化合物 。

增强药物候选物的生物学特性

吡咯烷环上取代基的空间取向可以导致药物候选物的不同生物学特性。 该化合物的特定结构可能与生物靶标提供独特的相互作用,从而可能导致具有改善疗效的药物 。

对映选择性合成

吡咯烷环中碳的立体异构性意味着该化合物可以用于对映选择性合成。 这对创建更有效且由于其特定立体化学而具有更少副作用的药物很重要 。

伪旋转现象的研究

吡咯烷环经历一种称为“伪旋转”的现象,这会影响分子的三维形状。 研究该化合物可以提供对伪旋转及其对分子动力学和药物设计的意义的见解 。

生物活性分子的合成

该化合物可以作为合成多种生物活性分子的前体,包括吡咯嗪、吡咯烷-2-酮、吡咯烷-2,5-二酮和脯氨醇。 这些分子在从肿瘤学到神经学的各个治疗领域都有应用 。

安全和危害

未来方向

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles. Future research could focus on the design of new pyrrolidine compounds, taking into account the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid involves the reaction of 1-(1,3-Dimethylpiperidin-4-yl)pyrrolidin-2-one with ethyl chloroformate followed by hydrolysis to yield the final product.", "Starting Materials": [ "1-(1,3-Dimethylpiperidin-4-yl)pyrrolidin-2-one", "Ethyl chloroformate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 1-(1,3-Dimethylpiperidin-4-yl)pyrrolidin-2-one in ethanol.", "Step 2: Add ethyl chloroformate dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring for 2 hours at room temperature.", "Step 4: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 1 hour at room temperature.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by recrystallization from ethanol." ] } | |

| 1452577-30-8 | |

分子式 |

C12H22N2O2 |

分子量 |

226.32 g/mol |

IUPAC 名称 |

(2S)-1-(1,3-dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H22N2O2/c1-9-8-13(2)7-5-10(9)14-6-3-4-11(14)12(15)16/h9-11H,3-8H2,1-2H3,(H,15,16)/t9?,10?,11-/m0/s1 |

InChI 键 |

IXIJYVBQCBGALI-ILDUYXDCSA-N |

手性 SMILES |

CC1CN(CCC1N2CCC[C@H]2C(=O)O)C |

SMILES |

CC1CN(CCC1N2CCCC2C(=O)O)C |

规范 SMILES |

CC1CN(CCC1N2CCCC2C(=O)O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。